molecular formula C8H9BrN2O B12997415 6-Bromo-8-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one

6-Bromo-8-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one

Cat. No.: B12997415
M. Wt: 229.07 g/mol
InChI Key: XNQFUUYVRPZKPX-UHFFFAOYSA-N
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Description

6-Bromo-8-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one is a heterocyclic compound that features a bromine atom and a methyl group attached to a dihydropyrrolo[1,2-a]pyrazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the bromination of a suitable pyrrolo[1,2-a]pyrazinone precursor, followed by methylation. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The methylation step can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction can be used to modify the pyrazinone core or the substituents.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

6-Bromo-8-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 6-Bromo-8-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one involves its interaction with specific molecular targets. The bromine atom and the pyrazinone core play crucial roles in binding to these targets, which can include enzymes or receptors. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one: Lacks the methyl group, which can affect its reactivity and binding properties.

    8-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one: Lacks the bromine atom, which can influence its chemical behavior and applications.

Uniqueness

6-Bromo-8-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical properties and potential applications. The combination of these substituents can enhance its reactivity and specificity in various reactions and interactions.

Biological Activity

6-Bromo-8-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one is a heterocyclic compound belonging to the pyrrolo[1,2-a]pyrazine class. Its unique structure, characterized by a fused bicyclic arrangement of a pyrrole and a pyrazine ring, positions it as a promising candidate for various biological applications, particularly in medicinal chemistry. This article reviews its biological activity, focusing on its potential therapeutic effects and mechanisms of action.

Chemical Structure and Properties

The compound features:

  • Bromine substituent at the 6-position
  • Methyl group at the 8-position

These modifications enhance its reactivity and biological activity compared to other halogenated derivatives.

Biological Activity Overview

Research indicates that this compound exhibits several important biological activities:

Enzyme Inhibition

  • Beta-secretase Inhibition : This compound has been identified as a potential inhibitor of beta-secretase, an enzyme implicated in Alzheimer’s disease pathology. Inhibition of this enzyme may help reduce amyloid plaque formation in the brain.
  • PARP-1 Inhibition : It has shown promise in inhibiting poly(ADP-ribose) polymerase-1 (PARP-1), which plays a critical role in DNA repair and cellular stress responses. This inhibition is particularly relevant for cancer therapies targeting tumor cell survival mechanisms.

Antitumor Activity

Studies have demonstrated that derivatives of pyrrolo[1,2-a]pyrazines, including this compound, exhibit significant antitumor properties. For example:

  • Cell Proliferation Studies : In vitro assays have shown that this compound can inhibit cell proliferation in various cancer cell lines.

Study on BET Bromodomains

A notable study explored the binding affinity of an 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one derivative to bromodomain and extra-terminal (BET) proteins, which are emerging targets for cancer therapy. The study found that:

  • Compound 38 , derived from this scaffold, exhibited an impressive tumor growth inhibition rate of 99.7% in preclinical models while maintaining good tolerability .

Structure-Activity Relationships (SAR)

Research into the SAR of similar compounds has indicated that specific structural features significantly influence biological activity. For instance:

  • Compounds with electron-donating groups at certain positions demonstrated enhanced inhibitory effects against cancer cell lines and inflammatory pathways .

Comparative Analysis with Related Compounds

Compound NameKey FeaturesBiological Activity
6-Chloro-8-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-oneChlorine substituentModerate antitumor activity
6-Iodo-8-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-oneIodine substituentEnhanced enzyme inhibition
7-Bromo-8-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-oneDifferent bromination positionVariable biological effects

Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

6-bromo-8-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one

InChI

InChI=1S/C8H9BrN2O/c1-5-4-6(9)11-3-2-10-8(12)7(5)11/h4H,2-3H2,1H3,(H,10,12)

InChI Key

XNQFUUYVRPZKPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)NCCN2C(=C1)Br

Origin of Product

United States

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